molecular formula C10H14N4O3S B11987579 8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2-hydroxypropyl)sulfanyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11987579
M. Wt: 270.31 g/mol
InChI Key: KHSDEEGDRXLHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with a unique structure that includes a purine core substituted with hydroxypropylthio and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of a purine derivative with a hydroxypropylthio reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the purine core.

    Substitution: The hydroxypropylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as thiols or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the purine core.

Scientific Research Applications

8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropylthio group can form hydrogen bonds or other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2,3-dihydroxypropyl)thio]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(3-hydroxypropyl)thio]-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(2,3-dihydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

What sets 8-[(2-hydroxypropyl)thio]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its specific substitution pattern, which can result in unique chemical and biological properties. The presence of the hydroxypropylthio group and the dimethyl substitutions on the purine core can influence its reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N4O3S

Molecular Weight

270.31 g/mol

IUPAC Name

8-(2-hydroxypropylsulfanyl)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C10H14N4O3S/c1-5(15)4-18-10-11-7-6(13(10)2)8(16)12-9(17)14(7)3/h5,15H,4H2,1-3H3,(H,12,16,17)

InChI Key

KHSDEEGDRXLHNO-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=NC2=C(N1C)C(=O)NC(=O)N2C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.